1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one
Overview
Description
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material sciences .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 1-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-1-ethanone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that 1-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-1-ethanone could potentially have a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone are largely influenced by its thiazole core. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs
Cellular Effects
Given its structural similarity to other thiazoles, it may influence cell function through its interactions with various cellular components It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors , suggesting that 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone could potentially be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities .
Properties
IUPAC Name |
1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIMVYKEBGSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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